Cas no 64633-19-8 (Undecanoic acid, 2,3-dihydroxypropyl ester)

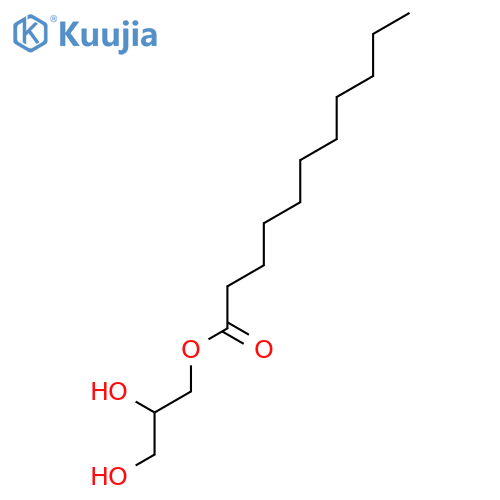

64633-19-8 structure

商品名:Undecanoic acid, 2,3-dihydroxypropyl ester

Undecanoic acid, 2,3-dihydroxypropyl ester 化学的及び物理的性質

名前と識別子

-

- Undecanoic acid, 2,3-dihydroxypropyl ester

- 2,3-dihydroxypropyl undecanoate

- racemic form of glycerol-1-undecylate

- PD124720

- MG 11:0

- SCHEMBL378472

- 1-undecanoyl-rac-glycerol

- 64633-19-8

- AKOS040755733

- MONOUNDECANOIN

- DTXSID50439326

- MAG 11:0

- 1-Undecanoylglycerol

- CS-0997529

- Undecanoic acid 2,3-dihydroxypropyl ester

- HY-157729

-

- インチ: InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3

- InChIKey: INEPAWKRVXYLTC-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCC(=O)OCC(CO)O

計算された属性

- せいみつぶんしりょう: 260.19884

- どういたいしつりょう: 260.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 13

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 66.76

Undecanoic acid, 2,3-dihydroxypropyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00508-100MG |

1-Undecanoyl- |

64633-19-8 | 100MG |

2275.84 | 2021-05-14 | ||

| 1PlusChem | 1P01IO4F-500mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 500mg |

$864.00 | 2024-04-22 | |

| 1PlusChem | 1P01IO4F-50mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 50mg |

$171.00 | 2024-04-22 | |

| A2B Chem LLC | AZ49887-50mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 50mg |

$109.00 | 2024-04-19 | |

| A2B Chem LLC | AZ49887-100mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 100mg |

$197.00 | 2024-04-19 | |

| Larodan | 31-1101-8-50mg |

1-Monoundecanoin |

64633-19-8 | >98% | 50mg |

€127.00 | 2025-03-07 | |

| A2B Chem LLC | AZ49887-500mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 500mg |

$650.00 | 2024-04-19 | |

| 1PlusChem | 1P01IO4F-100mg |

Undecanoic acid, 2,3-dihydroxypropyl ester |

64633-19-8 | ≥95% | 100mg |

$279.00 | 2024-04-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12768-50mg |

64633-19-8 | 98% | 50mg |

¥2400.0 | 2024-07-18 |

Undecanoic acid, 2,3-dihydroxypropyl ester 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

64633-19-8 (Undecanoic acid, 2,3-dihydroxypropyl ester) 関連製品

- 555-44-2(Tripalmitin)

- 555-43-1(Tristearin)

- 9005-66-7(Polysorbate 40)

- 60456-26-0([(2R)-oxiran-2-yl]methyl butanoate)

- 65031-96-1([(2S)-oxiran-2-yl]methyl butanoate)

- 65381-09-1(Caprylic/Capric Triglyceride)

- 123-94-4(Monostearin)

- 9005-67-8(Tween 60)

- 1338-39-2(Sorbitan Monolaurate)

- 31566-31-1(Glycerol Monostearate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量